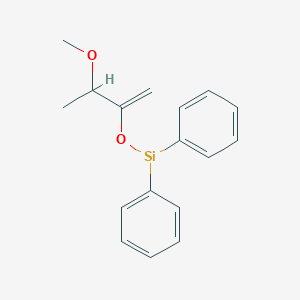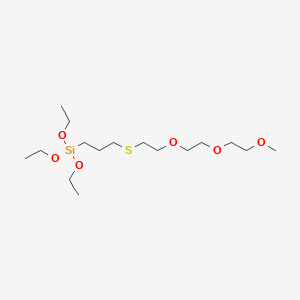
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is a chemical compound known for its unique structure, which includes both silicon and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane typically involves the reaction of a silicon-containing precursor with an appropriate sulfur-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silicon-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silicon-containing compounds.
Applications De Recherche Scientifique
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane exerts its effects depends on its specific application. In materials science, its unique structure allows it to form stable, high-performance materials. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15,15-Dichloro-2,5,8,11-tetraoxa-15-silahexadecane
- 16,16-Dimethyl-2,5,8,11-tetraoxa-15-azaheptadecan-13-ol
Uniqueness
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
881920-27-0 |
|---|---|
Formule moléculaire |
C16H36O6SSi |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
triethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]propyl]silane |
InChI |
InChI=1S/C16H36O6SSi/c1-5-20-24(21-6-2,22-7-3)16-8-14-23-15-13-19-12-11-18-10-9-17-4/h5-16H2,1-4H3 |
Clé InChI |
GXOYTDIYMLKHRH-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCSCCOCCOCCOC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


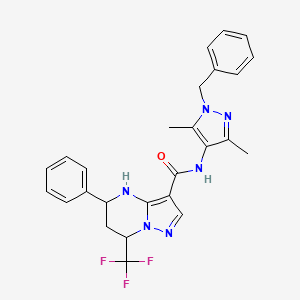

![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)


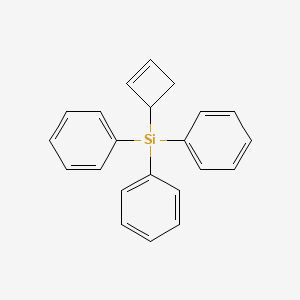

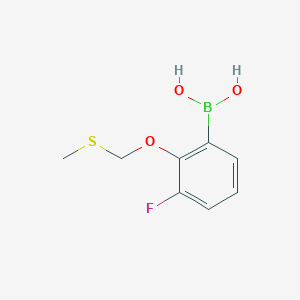
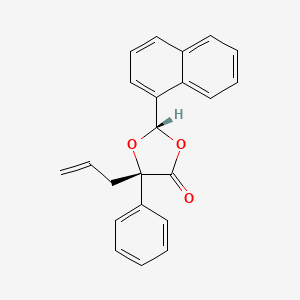
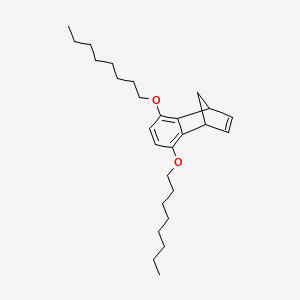
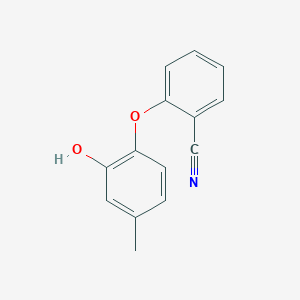
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)
